molecular formula C3H6F3NS B2784754 2-[(Trifluoromethyl)thio]ethanamine CAS No. 609354-98-5

2-[(Trifluoromethyl)thio]ethanamine

Cat. No.: B2784754
CAS No.: 609354-98-5
M. Wt: 145.14
InChI Key: PQTQMKOWDYNUNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trifluoromethyl)thio]ethanamine can be achieved through several methods. One notable method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities ensure high-quality production with stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 2-[(Trifluoromethyl)thio]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethylthio derivatives, sulfoxides, and sulfones .

Scientific Research Applications

2-[(Trifluoromethyl)thio]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(Trifluoromethyl)thio]ethanamine involves its interaction with molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-[(Trifluoromethyl)thio]ethanamine is unique due to its specific combination of the trifluoromethylthio group with an ethanamine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NS/c4-3(5,6)8-2-1-7/h1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTQMKOWDYNUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609354-98-5
Record name 2-[(trifluoromethyl)sulfanyl]ethan-1-amine
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